
4,4'-Bis(triéthoxysilyl)-1,1'-biphényle
Vue d'ensemble
Description
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl is an organosilicon compound with the molecular formula C24H38O6Si2. This compound is characterized by the presence of two triethoxysilyl groups attached to a biphenyl core. It is commonly used in the synthesis of hybrid organic-inorganic materials due to its ability to form strong covalent bonds with both organic and inorganic substrates.
Applications De Recherche Scientifique
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
As a silsesquioxane precursor, it is primarily used in the preparation of mesoporous organic materials . These materials have a wide range of applications in various fields, including catalysis, adsorption, and drug delivery.
Mode of Action
The compound interacts with its targets through a process known as evaporation-induced self-assembly (EISA) . This process involves the formation of a sol-gel network, which eventually leads to the creation of mesoporous materials .
Biochemical Pathways
The compound’s ability to tune silica networks makes it useful in applications related to molecular separation .
Pharmacokinetics
It’s important to note that the compound’s hydrolysis product is ethanol , which is well-absorbed and widely distributed in the body. Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities can result in metabolic acidosis, CNS depression, and death due to respiratory arrest .
Result of Action
The molecular and cellular effects of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl’s action are largely dependent on its application. In the context of mesoporous material synthesis, the compound contributes to the formation of highly ordered and stable structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl. For instance, moisture and water can lead to the formation of additional ethanol . The compound’s boiling point is 203-206 °C at 0.3 mm Hg , suggesting that it is stable under normal environmental conditions but can be volatile under reduced pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl typically involves the reaction of biphenyl with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilane groups. The general reaction scheme is as follows:
Starting Materials: Biphenyl and triethoxysilane.
Catalyst: A Lewis acid such as aluminum chloride (AlCl3) or a transition metal catalyst.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilane groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked siloxane networks.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often catalyzed by acids or bases, and may require elevated temperatures.
Substitution: Requires electrophilic reagents such as halogens or nitro groups, and is usually conducted under acidic conditions.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane networks.
Substitution: Results in functionalized biphenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Similar in structure but with an ethane linker instead of a biphenyl core.
1,4-Bis(triethoxysilyl)benzene: Contains a benzene ring instead of a biphenyl core.
2,5-Bis(triethoxysilyl)thiophene: Features a thiophene ring instead of a biphenyl core.
Uniqueness
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides enhanced rigidity and thermal stability compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance materials with robust mechanical and thermal properties.
Propriétés
IUPAC Name |
triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDGHJJHKCUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
160173-37-5 | |
| Record name | 4,4′-Bis(triethoxysilyl)biphenyl homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160173-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60565963 | |
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123640-93-7 | |
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl suitable for creating hybrid organic-inorganic materials?
A: 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl possesses both organic (the biphenyl group) and inorganic (the triethoxysilyl groups) components. The triethoxysilyl groups readily participate in hydrolysis and condensation reactions, enabling the formation of siloxane (Si-O-Si) networks. This allows for the creation of hybrid organic-inorganic materials where the biphenyl group introduces specific functionalities within a robust silica-based framework [, , , ].
Q2: How does the structure of 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl influence its ability to form nanofibers?
A: The molecular structure of 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl plays a crucial role in its ability to form nanofibers via electrospinning. The biphenyl group provides rigidity and promotes linear chain formation, while the hydrolyzed triethoxysilyl groups can crosslink these chains through siloxane bonds, enhancing the fiber's mechanical strength [].
Q3: Can 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl-derived materials be used for energy storage applications?
A: Yes, research demonstrates that mesoporous silicon oxycarbide (SiOC) derived from 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl shows promise as an anode material for both lithium and sodium-ion batteries. The material's mesoporosity and carbon content, inherited from the parent compound, contribute to its enhanced capacity and rate capabilities compared to conventional bulk SiOC [].
Q4: What makes 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl a potential candidate for high-temperature lubrication?
A: Organosilica networks synthesized from 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl exhibit promising high-temperature friction-reducing properties. Studies show that these materials can achieve friction coefficients as low as 0.01 at elevated temperatures, exceeding the performance of benchmark lubricants like graphite. This behavior is attributed to the material's softening at temperatures above 120 °C, enabling effective lubrication [].
Q5: How is 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl utilized in acoustic waveguides?
A: Thin films derived from 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl through sol-gel processes demonstrate potential for use in acoustic waveguides. These films, when deposited on piezoelectric quartz microsensors, can effectively trap acoustic energy, leading to improved sensor sensitivity and performance. This application highlights the versatility of 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl in advanced technological fields [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


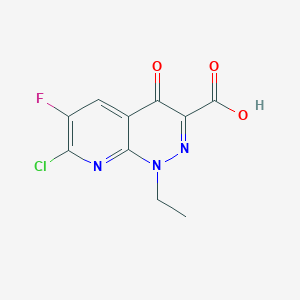
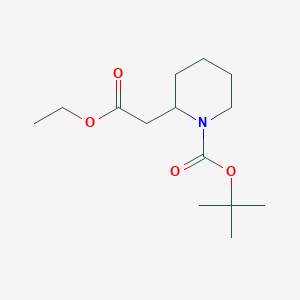

![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
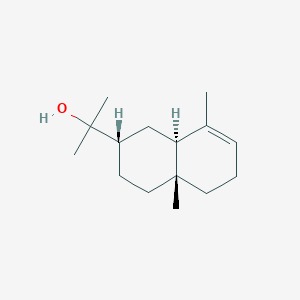
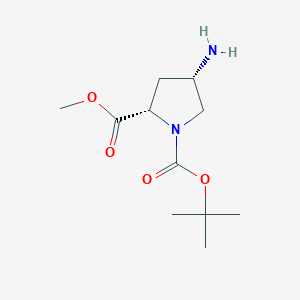
![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)

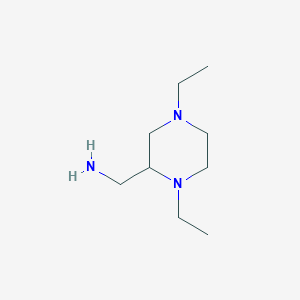
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)

